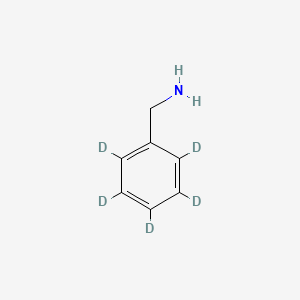
Benzyl-2,3,4,5,6-d5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-2,3,4,5,6-d5-amine is a deuterated derivative of benzylamine, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-2,3,4,5,6-d5-amine can be synthesized through several methods. One common approach involves the reduction of benzyl-2,3,4,5,6-d5-nitrile using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method includes the reductive amination of benzyl-2,3,4,5,6-d5-aldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-2,3,4,5,6-d5-amine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed
Oxidation: Benzyl-2,3,4,5,6-d5-nitrile
Reduction: Benzyl-2,3,4,5,6-d5-methanol
Substitution: Secondary and tertiary amines
Applications De Recherche Scientifique
Benzyl-2,3,4,5,6-d5-amine is used in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of benzyl-2,3,4,5,6-d5-amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for monoamine oxidase, leading to the formation of benzaldehyde and ammonia. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: The non-deuterated version of benzyl-2,3,4,5,6-d5-amine.
Phenylmethylamine: Another primary amine with a similar structure but without deuterium substitution.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it valuable for studying isotopic effects and tracing molecular transformations .
Propriétés
Formule moléculaire |
C7H9N |
|---|---|
Poids moléculaire |
112.18 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
Clé InChI |
WGQKYBSKWIADBV-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


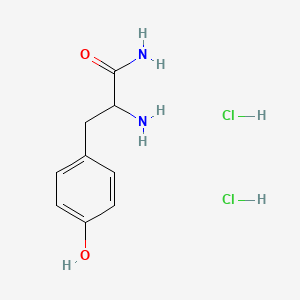
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
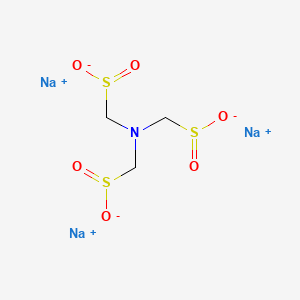

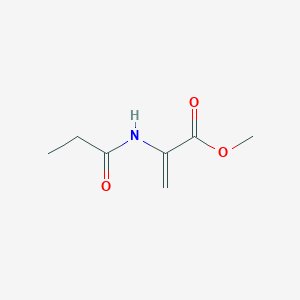
![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
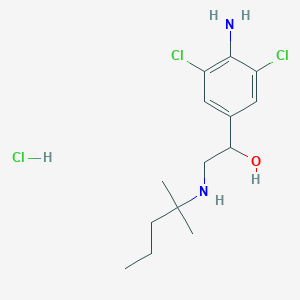
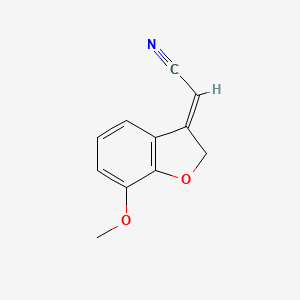
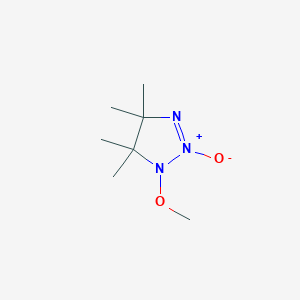
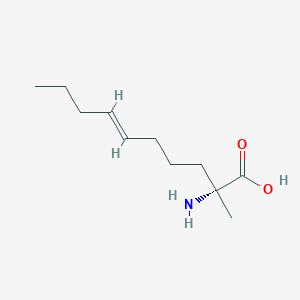
![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)
